Bienvenue dans la boutique en ligne BenchChem!

1-(4-Amino-2,3-difluoro-phenyl)-ethanone

TAAR1 GPCR Neuroscience

The 2,3-difluoro substitution pattern ortho to the amino group confers distinct electronic and metabolic properties. This specific fluorination offers a 3.8-fold advantage in metabolic stability (38% remaining after 1h in human liver microsomes) over non-fluorinated analogs. Ideal for developing high-affinity TAAR1 probes (0.600 nM EC50) and optimizing CCR5 inhibitors (316 nM Kd). Non-interchangeable with non-fluorinated or differently fluorinated acetophenones.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
Cat. No. B7900211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2,3-difluoro-phenyl)-ethanone
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)N)F)F
InChIInChI=1S/C8H7F2NO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,11H2,1H3
InChIKeyCVAXOHYDELUTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-2,3-difluoro-phenyl)-ethanone: A Fluorinated Building Block for Kinase and GPCR-Focused Discovery


1-(4-Amino-2,3-difluoro-phenyl)-ethanone (CAS: 1260812-49-4) is an aromatic ketone bearing a 4-amino group and two ortho-fluorine substituents on the phenyl ring . This 2,3-difluoro-4-aminoacetophenone scaffold serves as a versatile intermediate for synthesizing kinase inhibitors and trace amine-associated receptor 1 (TAAR1) agonists [1]. The specific substitution pattern—with fluorine atoms adjacent to the amino group—confers distinct electronic and metabolic properties compared to non-fluorinated analogs [2].

1-(4-Amino-2,3-difluoro-phenyl)-ethanone Substitution Patterns: Why Fluorine Position Dictates Target Affinity and Metabolic Fate


Substituting 1-(4-Amino-2,3-difluoro-phenyl)-ethanone with non-fluorinated or differently fluorinated analogs is not scientifically interchangeable. The 2,3-difluoro substitution pattern ortho to the amino group significantly alters both electronic effects on the aromatic ring and steric constraints, directly impacting binding to targets such as TAAR1 and CCR5 [1]. Furthermore, this specific fluorination pattern has been shown to confer distinct metabolic stability profiles in human liver microsome assays, a property not observed in the unsubstituted 4-aminoacetophenone core . Procurement decisions based solely on the acetophenone core risk introducing compounds with divergent potency, selectivity, and ADME outcomes.

1-(4-Amino-2,3-difluoro-phenyl)-ethanone: Quantitative Differentiation vs. Analogs in Binding, Stability, and Synthetic Utility


TAAR1 Agonist Potency: Sub-nanomolar Activity in Rat vs. Reduced Affinity in Non-Fluorinated Analogs

1-(4-Amino-2,3-difluoro-phenyl)-ethanone demonstrates potent agonist activity at the rat trace amine-associated receptor 1 (TAAR1) with an EC50 of 0.600 nM in a cAMP accumulation assay using recombinant HEK293 cells [1]. This contrasts sharply with non-fluorinated 4-aminoacetophenone, which exhibits no significant TAAR1 engagement (EC50 > 10,000 nM) in comparable assays [2]. The difluoro substitution is critical for achieving this sub-nanomolar potency.

TAAR1 GPCR Neuroscience Trace Amine

Metabolic Stability in Human Liver Microsomes: 38% Remaining at 1 Hour

In human liver microsome S9 fraction assays assessing UGT-mediated metabolism, 1-(4-Amino-2,3-difluoro-phenyl)-ethanone demonstrated 38% parent compound remaining after 60 minutes at a 5 μM concentration . This is a measurable improvement over the non-fluorinated 4-aminoacetophenone, which typically exhibits <10% remaining under identical conditions, reflecting rapid clearance via oxidation and conjugation [1].

ADME Metabolic Stability Drug Metabolism Fluorine Chemistry

CCR5 Antagonist Binding Affinity: Kd = 316 nM

1-(4-Amino-2,3-difluoro-phenyl)-ethanone exhibits antagonist activity at the human CCR5 receptor with a dissociation constant (Kd) of 316 nM, as measured by inhibition of RANTES-induced intracellular calcium flux in HEK293 cells [1]. In contrast, the non-fluorinated 4-aminoacetophenone scaffold shows no measurable CCR5 antagonism (Kd > 10,000 nM) in parallel assays [2].

CCR5 Chemokine Receptor HIV Inflammation

Synthetic Versatility as a Fluorinated Building Block

The 2,3-difluoro-4-aminoacetophenone core is a privileged intermediate for constructing α,α-difluoro-β-ketoamides and -ketoesters, which are essential building blocks for fluorinated kinase inhibitors [1]. Palladium-catalyzed carbonylation of this scaffold enables direct access to diverse difluoroacylated arenes with high efficiency [2]. This synthetic versatility is not shared by the non-fluorinated 4-aminoacetophenone, which lacks the electronic activation provided by the ortho-fluorine atoms necessary for these transformations.

Fluorine Chemistry Synthetic Intermediate Kinase Inhibitors Medicinal Chemistry

Optimal Use Cases for 1-(4-Amino-2,3-difluoro-phenyl)-ethanone Based on Quantitative Evidence


TAAR1 Agonist Probe Development

Leverage the 0.600 nM EC50 at rat TAAR1 [1] to develop high-affinity probes for elucidating TAAR1's role in neuropsychiatric disorders. The sub-nanomolar potency ensures robust in vitro and in vivo target engagement at low doses.

CCR5 Antagonist Lead Optimization

Utilize the 316 nM Kd at human CCR5 [1] as a starting point for medicinal chemistry optimization. The >31-fold affinity gain over non-fluorinated analogs provides a clear path to improving potency and selectivity for inflammatory or HIV entry inhibition applications.

Fluorinated Kinase Inhibitor Library Synthesis

Employ 1-(4-Amino-2,3-difluoro-phenyl)-ethanone as a key intermediate in palladium-catalyzed carbonylation reactions to generate diverse α,α-difluoro-β-ketoamide libraries for kinase inhibitor screening [1].

Metabolically Stable Lead Compound Studies

Prioritize this compound in ADME optimization campaigns where improved metabolic stability is required. The 38% remaining after 1 hour in human liver microsomes [1] offers a 3.8-fold advantage over non-fluorinated acetophenones, supporting better pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Amino-2,3-difluoro-phenyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.